1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol
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Overview
Description
1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol is an organic compound characterized by the presence of a phenyl group substituted with hydroxymethoxy and ethane-1,2-diol functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol can be achieved through several methods. One common approach involves the reduction of α-hydroxy acetophenone using organometallic complexes. This method requires high temperature, high pressure of hydrogen, oxygen-free operation, and alkaline reaction conditions . Another method involves the stereospecific dihydroxylation of styrene catalyzed by naphthalene dioxygenase, which affords the desired product with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalytic methods. For example, the asymmetric reduction of α-hydroxy aromatic ketones using Candida magnolia carbonyl reductase (CMCR) with glucose dehydrogenase (GDH) from Bacillus subtilis for cofactor regeneration has been shown to be highly efficient . This method allows for the production of optically pure 1-phenyl-1,2-ethanediol with high yield and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as osmium tetroxide or potassium permanganate to form diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include diols, aldehydes, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, in biocatalytic reactions, the compound acts as a substrate for enzymes such as carbonyl reductase and
Properties
CAS No. |
69291-07-2 |
---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-[2-(hydroxymethoxy)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C9H12O4/c10-5-8(12)7-3-1-2-4-9(7)13-6-11/h1-4,8,10-12H,5-6H2 |
InChI Key |
FJDCQHVMOZAORE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)O)OCO |
Origin of Product |
United States |
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